molecular formula C11H8N6O B5884549 N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B5884549
M. Wt: 240.22 g/mol
InChI Key: YAGWOOSFUBIZFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, also known as PTAC, is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in various fields. PTAC is a heterocyclic compound that contains a pyridine ring, a triazole ring, and a pyrimidine ring, all fused together. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been the subject of extensive scientific research due to its potential applications in various fields. One of the main areas of research has been its use as a potential anticancer agent. Studies have shown that N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has also been studied for its potential use as an antibacterial agent. Studies have shown that N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has also been shown to have antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger.

Mechanism of Action

The mechanism of action of N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is not fully understood, but studies have shown that it acts by inhibiting certain enzymes and pathways in cancer cells and bacteria. N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and cell death in cancer cells. N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has also been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA. Inhibition of this enzyme leads to a decrease in nucleotide synthesis and cell death in cancer cells.
In bacteria, N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, enzymes that are involved in DNA replication and repair. Inhibition of these enzymes leads to DNA damage and cell death in bacteria.
Biochemical and Physiological Effects
N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been shown to induce apoptosis, or programmed cell death, by activating various signaling pathways. N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has also been shown to inhibit the activity of certain enzymes and pathways involved in DNA replication and repair, leading to DNA damage and cell death.
In bacteria, N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to DNA damage and cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide for lab experiments is its potential as a broad-spectrum anticancer and antibacterial agent. N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have cytotoxic effects on various cancer cell lines and antibacterial activity against various bacterial strains. This makes it a potentially useful compound for the development of new anticancer and antibacterial agents.
One of the main limitations of N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide for lab experiments is its potential toxicity. N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have cytotoxic effects on normal cells as well as cancer cells, which could limit its use in clinical settings. N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide also has limited solubility in water, which could make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide. One area of research could focus on the development of new anticancer and antibacterial agents based on the structure of N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide. Another area of research could focus on the optimization of the synthesis method for N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, with the aim of improving its yield and purity. Further studies could also be conducted to investigate the potential toxicity of N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide and to identify any potential side effects. Finally, studies could be conducted to investigate the potential use of N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide in combination with other anticancer or antibacterial agents, with the aim of improving their efficacy.

Synthesis Methods

N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can be synthesized using various methods. One of the most common methods involves the reaction of 3-amino-1,2,4-triazole with 3-chloropyridine-2-carboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to form N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide. Other methods involve the use of different starting materials and reagents, but the basic reaction mechanism remains the same.

properties

IUPAC Name

N-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6O/c18-10(14-8-3-1-4-12-7-8)9-15-11-13-5-2-6-17(11)16-9/h1-7H,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGWOOSFUBIZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=NN3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

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